molecular formula C18H34O4 B12559324 3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 162366-56-5

3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)

Cat. No.: B12559324
CAS No.: 162366-56-5
M. Wt: 314.5 g/mol
InChI Key: GBDPVIKGIRHANI-UHFFFAOYSA-N
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Description

3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) is a chemical compound characterized by its unique structure, which includes two oxetane rings connected by a hexane chain with oxymethylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) typically involves the reaction of hexane-1,6-diol with oxetane derivatives under specific conditions. One common method includes the use of acid catalysis to facilitate the formation of the oxymethylene linkages . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of phase transfer catalysis (PTC) can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane rings, using reagents like sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of advanced polymers with unique mechanical properties.

    Biology: Potential use in the development of biocompatible materials for medical applications.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) involves its ability to undergo polymerization, forming long chains that contribute to its mechanical strength and stability. The oxetane rings play a crucial role in the cross-linking process, enhancing the material’s durability and resistance to environmental factors .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
  • 1,6-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamido)hexane
  • 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane

Uniqueness

Compared to similar compounds, 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) stands out due to its unique oxetane rings, which provide enhanced cross-linking capabilities and mechanical properties. This makes it particularly valuable in applications requiring high durability and stability .

Properties

CAS No.

162366-56-5

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

3-ethyl-3-[6-[(3-ethyloxetan-3-yl)methoxy]hexoxymethyl]oxetane

InChI

InChI=1S/C18H34O4/c1-3-17(13-21-14-17)11-19-9-7-5-6-8-10-20-12-18(4-2)15-22-16-18/h3-16H2,1-2H3

InChI Key

GBDPVIKGIRHANI-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCCCCCOCC2(COC2)CC

Origin of Product

United States

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